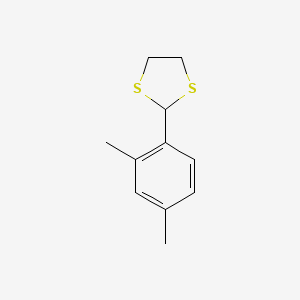
1,10-Dimethyl-decane-1,10-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,10-Dimethyl-decane-1,10-diamine dihydrochloride is a chemical compound with the molecular formula C12H30N2·2HCl. It is a derivative of decanediamine, characterized by the presence of two methyl groups attached to the decane backbone and two amine groups at the terminal positions. This compound is typically found as a white crystalline solid and is soluble in water and ethanol.
准备方法
Synthetic Routes and Reaction Conditions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be synthesized through a multi-step process starting from decane. The primary synthetic route involves the following steps:
Nitration: Decane is nitrated to form 1,10-dinitrodecane.
Reduction: The dinitro compound is then reduced to 1,10-diaminodecane using hydrogen gas in the presence of a catalyst such as Raney nickel.
Methylation: The diamine is methylated using methyl iodide to form 1,10-dimethyl-decane-1,10-diamine.
Formation of Dihydrochloride: The final step involves the reaction of the dimethyl diamine with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions
1,10-Dimethyl-decane-1,10-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound back to its parent amine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides (e.g., methyl iodide) are used for nucleophilic substitution reactions.
Major Products
Oxidation: Amides, nitriles
Reduction: Parent amine
Substitution: Various alkylated derivatives
科学研究应用
1,10-Dimethyl-decane-1,10-diamine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biocompatible material in biomedical applications.
Medicine: Studied for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,10-dimethyl-decane-1,10-diamine dihydrochloride involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The pathways involved include:
Binding to proteins: The compound can bind to proteins, altering their conformation and activity.
Interaction with nucleic acids: It can interact with DNA and RNA, potentially affecting gene expression and replication.
相似化合物的比较
1,10-Dimethyl-decane-1,10-diamine dihydrochloride can be compared with other similar compounds such as:
1,10-Decanediamine: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,12-Dodecanediamine: Has a longer carbon chain, affecting its physical properties and applications.
1,10-Diaminodecane: The parent compound without methylation, used in similar applications but with different reactivity.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
属性
CAS 编号 |
63977-31-1 |
|---|---|
分子式 |
C12H30Cl2N2 |
分子量 |
273.28 g/mol |
IUPAC 名称 |
8-(dimethylazaniumyl)octyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C12H28N2.2ClH/c1-13(2)11-9-7-5-6-8-10-12-14(3)4;;/h5-12H2,1-4H3;2*1H |
InChI 键 |
RDZLCHSRQAXDLG-UHFFFAOYSA-N |
规范 SMILES |
C[NH+](C)CCCCCCCC[NH+](C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




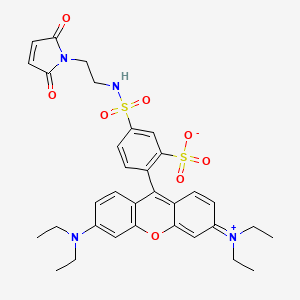
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)

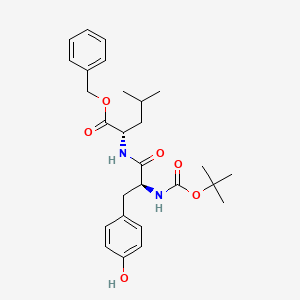
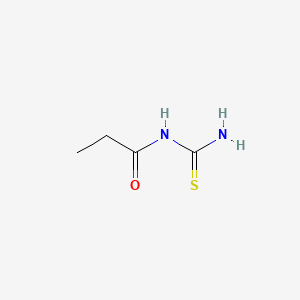

![5-[(3S)-3-propan-2-ylpiperazin-1-yl]sulfonylisoquinoline;dihydrochloride](/img/structure/B13786763.png)


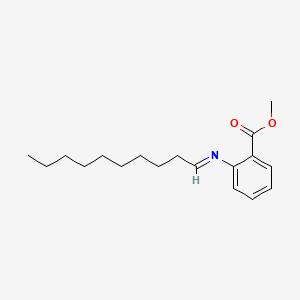
![N-[4-[4-(N-naphthalen-1-yl-4-octylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B13786794.png)
